Diethyl (dichloromethyl)(methyl)propanedioate
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Overview
Description
Diethyl (dichloromethyl)(methyl)propanedioate is a chemical compound that belongs to the class of esters. It is a derivative of propanedioic acid, where the hydrogen atoms are replaced by ethyl, dichloromethyl, and methyl groups. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (dichloromethyl)(methyl)propanedioate can be synthesized through the alkylation of enolate ionsThe reaction typically occurs in an ethanol solvent at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction is monitored closely to prevent any side reactions and to maintain the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Diethyl (dichloromethyl)(methyl)propanedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The dichloromethyl group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂R) are commonly used in substitution reactions
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Diethyl (dichloromethyl)(methyl)propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of diethyl (dichloromethyl)(methyl)propanedioate involves its reactivity with various nucleophiles and electrophiles. The compound can form enolate ions, which are highly reactive intermediates in many organic reactions. These enolate ions can undergo alkylation, acylation, and other substitution reactions, leading to the formation of a wide range of products .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, commonly used in organic synthesis.
Dimethyl malonate: Another ester of malonic acid, with similar reactivity but different physical properties.
Ethyl acetoacetate: A related compound used in similar synthetic applications
Uniqueness
Diethyl (dichloromethyl)(methyl)propanedioate is unique due to the presence of the dichloromethyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in the synthesis of specialized organic compounds .
Properties
CAS No. |
90797-43-6 |
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Molecular Formula |
C9H14Cl2O4 |
Molecular Weight |
257.11 g/mol |
IUPAC Name |
diethyl 2-(dichloromethyl)-2-methylpropanedioate |
InChI |
InChI=1S/C9H14Cl2O4/c1-4-14-7(12)9(3,6(10)11)8(13)15-5-2/h6H,4-5H2,1-3H3 |
InChI Key |
AWYWECZFFQDKMM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C(Cl)Cl)C(=O)OCC |
Origin of Product |
United States |
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